molecular formula C17H21N2NaO7S B1676383 Meticillin sodium CAS No. 7246-14-2

Meticillin sodium

Cat. No. B1676383
CAS RN: 7246-14-2
M. Wt: 420.4 g/mol
InChI Key: NRZPASQBOYNGHR-HWROMZCQSA-M
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Description

Synthesis Analysis

Meticillin is a semisynthetic penicillin antibiotic that can inhibit bacterial cell wall synthesis . It is resistant to penicillinase but susceptible to a penicillin-binding protein . It is inactivated by gastric acid so it is administered by injection .


Molecular Structure Analysis

The molecular formula of Meticillin sodium is C17H19N2NaO6S . The molecular weight is 402.4 g/mol . The IUPAC name is sodium N-[(2S,5R,6R)-2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl]-2,6-dimethoxybenzene-1-carboximidate hydrate .


Chemical Reactions Analysis

Like other beta-lactam antibiotics, Meticillin blocks the synthesis of the bacterial cell wall . It stops cross-linkage between the peptidoglycan polymer chains, which make up a large portion of gram-positive bacterial cell walls . It does this by binding to and competitively inhibiting the transpeptidase enzyme used by bacteria to cross-link the peptide (D-alanyl-alanine) used in peptidogylcan synthesis .


Physical And Chemical Properties Analysis

Meticillin sodium has a molecular weight of 402.4 g/mol . It is not absorbed following oral administration .

Scientific Research Applications

Antibiotic Resistance and MRSA

Meticillin Sodium, particularly in the context of MRSA, has been a subject of extensive research due to its importance in treating serious healthcare-associated and community-onset infections. MRSA remains one of the principal multiply-resistant bacterial pathogens, causing significant challenges in clinical treatment. Recent studies have elucidated the virulence strategies employed by MRSA and examined clinical trials of agents used to treat serious MRSA infections, shedding light on the implications of antibiotic resistance for clinical success during therapy. Key findings from these studies include the species-specific role of Panton-Valentine leukocidin in developing acute severe S. aureus infections, novel modes of internalization, post-invasion strategies, and phenotypic switching. Additionally, clinical trials have demonstrated the efficacy of linezolid and telavancin in treating MRSA infections, highlighting the necessity for novel antimicrobial targets to prevent untreatable S. aureus infections (Gould et al., 2013).

Safety And Hazards

Meticillin sodium may cause skin irritation, allergic skin reaction, serious eye irritation, allergy or asthma symptoms or breathing difficulties if inhaled, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

Future Directions

Meticillin-resistant Staphylococcus aureus (MRSA) is a common bacterial infection that is a significant source of illness and mortality globally . The advancements in antibiotic therapies continue to be the critical aspects of treating bacterial infections . The resurgence of phage therapy offers a promising alternative to antibiotics . StAP1 phage presents a broad infection spectrum and exhibits strong lytic effects on various MRSA strains, highlighting its tremendous potential as a powerful tool for MRSA infection treatment .

properties

IUPAC Name

sodium;(2S,5R,6R)-6-[(2,6-dimethoxybenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O6S.Na.H2O/c1-17(2)12(16(22)23)19-14(21)11(15(19)26-17)18-13(20)10-8(24-3)6-5-7-9(10)25-4;;/h5-7,11-12,15H,1-4H3,(H,18,20)(H,22,23);;1H2/q;+1;/p-1/t11-,12+,15-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRZPASQBOYNGHR-HWROMZCQSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C3=C(C=CC=C3OC)OC)C(=O)[O-])C.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C3=C(C=CC=C3OC)OC)C(=O)[O-])C.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N2NaO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

61-32-5 (Parent)
Record name Methicillin sodium [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007246142
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5045835
Record name Methicillin sodium hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Staphcillin

CAS RN

7246-14-2, 132-92-3
Record name Methicillin sodium [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007246142
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methicillin sodium hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Meticillin sodium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.623
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHICILLIN SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AO9YF4MN30
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
Y Han, J Li, ZW Li - Chinese Journal of Nosocomiology, 2010 - cabdirect.org
… The drug-resistance rates of Staphylococcus aureus against meticillin sodium were 54.4% and 52.6% respectively, in 2007 and 2008. They were 87.4% and 84.6% in S. epidermidis. …
Number of citations: 0 www.cabdirect.org
WHO Expert Committee on Specifications for … - 1969 - apps.who.int
TECHNIC4L, REPORT SERIES Page 1 This report contains the collective views of an international group of experts and does not necessarily represent the decisions or the stated policy …
Number of citations: 2 apps.who.int
M Westermark, World Health Organization - 1997 - apps.who.int
Newly established lntemational Chemical Reference Substances, proposed by the WHO Collaborating Centre for Cherrical Reference Substances on the basis of adequate testing and …
Number of citations: 6 apps.who.int
T Liu, ZJ Wang, YZ Shi, R Tao, H Huang… - Journal of …, 2024 - Elsevier
… Antibiotics are denoted by abbreviations, including vancomycin hydrochloride (VAN), ampicillin sodium (AMP), meticillin sodium (MET), polymyxin B sulfate (PB). “-" represents not tested…
Number of citations: 3 www.sciencedirect.com
HC Diener, O Kastrup - Neurological Disorders, 2003 - Elsevier
Publisher Summary This chapter presents the most important side effects of drugs used in neurology. Their knowledge is important, because serious side effects are the cause of 2%–4…
Number of citations: 0 www.sciencedirect.com
VEM Fernández, AG Ferreiro - Archivos de la Sociedad Española de …, 2021 - Elsevier
A 4 year-old boy with no previous history of eye or nasolacrimal disease was referred due to a painful mass on his left inner canthus, of three days onset, with no improvement in spite of …
Number of citations: 5 www.sciencedirect.com
WHO Expert Committee on Specifications for … - 2004 - apps.who.int
The WHO Expert Committee on Specifications for Pharmaceutical Preparations met in Geneva from 10 to 14 March 2003. Dr A. Asamoa-Baah, Executive Director, Health Technology …
Number of citations: 2 apps.who.int
WHO Expert Committee on Specifications for … - 2014 - books.google.com
… question were: carbenicillin monosodium ICRS, cortisone acetate ICRS, desoxycortone acetate ICRS, estradiol benzoate ICRS, ethisterone ICRS, lanatoside C ICRS, meticillin sodium …
Number of citations: 7 books.google.com
WHO Expert Committee on Specifications for … - 2002 - apps.who.int
The WHO Expert Committee on Specifications for Pharmaceutical Preparations met in Geneva from 31 May to 4 June 1999. The meeting was opened on behalf of the Director-General …
Number of citations: 3 apps.who.int
World Health Organization - 2007 - books.google.com
This report sets out the recommendations of an international group of experts relating to developments in the quality assurance of medicines and specifications for drug substances and …
Number of citations: 20 books.google.com

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